molecular formula C18H19N5O2 B275930 N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}prop-2-en-1-amine

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}prop-2-en-1-amine

Cat. No. B275930
M. Wt: 337.4 g/mol
InChI Key: ZHMBHSXTXFLGDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}prop-2-en-1-amine, also known as MTPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}prop-2-en-1-amine is not fully understood. However, it has been suggested that N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}prop-2-en-1-amine may act by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress. N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}prop-2-en-1-amine has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular defense mechanisms.
Biochemical and Physiological Effects:
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}prop-2-en-1-amine has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}prop-2-en-1-amine has also been found to have anti-tumor effects by inducing apoptosis in cancer cells. In addition, N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}prop-2-en-1-amine has been found to protect against oxidative stress by increasing the activity of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

One advantage of using N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}prop-2-en-1-amine in lab experiments is its potential therapeutic applications. N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}prop-2-en-1-amine has been found to have various beneficial effects, which make it an attractive candidate for further research. However, one limitation of using N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}prop-2-en-1-amine in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are many future directions for research on N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}prop-2-en-1-amine. One area of research could focus on the development of more efficient synthesis methods for N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}prop-2-en-1-amine. Another area of research could focus on the potential therapeutic applications of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}prop-2-en-1-amine in the treatment of neurodegenerative diseases such as Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}prop-2-en-1-amine and to identify potential side effects.

Synthesis Methods

The synthesis of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}prop-2-en-1-amine involves a multi-step process that includes the reaction of 3-methoxy-4-hydroxybenzaldehyde with 1-phenyl-1H-tetrazol-5-amine to form the intermediate 3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzaldehyde. This intermediate is then reacted with propargylamine to form the final product, N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}prop-2-en-1-amine.

Scientific Research Applications

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}prop-2-en-1-amine has been found to have potential therapeutic applications in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}prop-2-en-1-amine has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Parkinson's disease.

properties

Molecular Formula

C18H19N5O2

Molecular Weight

337.4 g/mol

IUPAC Name

N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]prop-2-en-1-amine

InChI

InChI=1S/C18H19N5O2/c1-3-11-19-13-14-9-10-16(17(12-14)24-2)25-18-20-21-22-23(18)15-7-5-4-6-8-15/h3-10,12,19H,1,11,13H2,2H3

InChI Key

ZHMBHSXTXFLGDP-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CNCC=C)OC2=NN=NN2C3=CC=CC=C3

Canonical SMILES

COC1=C(C=CC(=C1)CNCC=C)OC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.